BenchChemオンラインストアへようこそ!

Methyl 3-bromo-1H-indazole-4-carboxylate

CCR1 antagonist Autoimmune disease Indazole intermediate

Methyl 3-bromo-1H-indazole-4-carboxylate (CAS 885271-63-6) is a bifunctional indazole building block featuring a C3-bromo substituent for cross-coupling and a C4-methyl ester for further derivatization. With a molecular weight of 255.07 g/mol, a computed XLogP3-AA of 2.4, and one hydrogen bond donor, it occupies a physicochemical space distinct from its chloro and iodo analogs, making it a strategic choice for medicinal chemistry programs requiring balanced reactivity and lipophilicity.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885271-63-6
Cat. No. B1371878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1H-indazole-4-carboxylate
CAS885271-63-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=NNC(=C21)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12)
InChIKeyYRCSUTRLSRFUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-1H-Indazole-4-Carboxylate (CAS 885271-63-6): Procurement-Ready Synthetic Intermediate for Medicinal Chemistry


Methyl 3-bromo-1H-indazole-4-carboxylate (CAS 885271-63-6) is a bifunctional indazole building block featuring a C3-bromo substituent for cross-coupling and a C4-methyl ester for further derivatization [1]. With a molecular weight of 255.07 g/mol, a computed XLogP3-AA of 2.4, and one hydrogen bond donor, it occupies a physicochemical space distinct from its chloro and iodo analogs, making it a strategic choice for medicinal chemistry programs requiring balanced reactivity and lipophilicity [2]. The compound is commercially available at ≥99% HPLC purity from multiple suppliers, ensuring batch-to-batch reproducibility for SAR campaigns .

Why Methyl 3-Bromo-1H-Indazole-4-Carboxylate Cannot Be Casually Replaced by Its Chloro, Iodo, or Regioisomeric Analogs


Three structural features—the C3 halogen identity, the ester substitution position, and the ester vs. free acid form—determine this compound's synthetic utility. The C3-Br substituent offers a distinctly different oxidative addition rate with Pd(0) catalysts compared to C3-Cl (slower, often requiring harsher conditions) and C3-I (faster but prone to homocoupling and oxidative degradation) [1]. Furthermore, the 4-carboxylate ester is the regioisomer specifically validated in the Boehringer Ingelheim CCR1 antagonist patent family (EP2285783B1), whereas the 5-carboxylate isomer lacks equivalent intellectual property precedent [2]. Substituting the methyl ester for the free carboxylic acid introduces an additional acidic proton and higher polarity, altering both solubility and the scope of downstream transformations without protection/deprotection steps .

Quantitative Differentiation Evidence: Methyl 3-Bromo-1H-Indazole-4-Carboxylate vs. Closest Analogs


Patent-Validated Intermediate: Exclusive Use of the 4-CO₂Me/3-Br Indazole in CCR1 Antagonist Synthesis vs. 3-Cl and 3-I Analogs

In Boehringer Ingelheim's EP2285783B1 patent family, 3-bromo-1H-indazole-4-carboxylic acid methyl ester (CAS 885271-63-6) is explicitly employed as the key intermediate for constructing 1-(4-fluoro-phenyl)-1H-indazole-4-carboxylic acid derivatives with CCR1 antagonist activity [1]. The patent does not describe analogous synthetic routes using the 3-chloro (CAS 1337880-41-7) or 3-iodo (CAS 885521-54-0) variants, establishing a direct precedent for this specific halogen/ester combination in a pharmaceutical development program [2]. This patent-granted selectivity provides procurement justification: the 3-bromo-4-CO₂Me substitution pattern has been formally reduced to practice in a published, granted patent, reducing synthetic risk for follow-on programs.

CCR1 antagonist Autoimmune disease Indazole intermediate Patent precedent

Purity Specification Advantage: ≥99% (HPLC) for the 3-Bromo-4-CO₂Me Indazole vs. 95-97% for Iodo and 5-Regioisomer Analogs

Commercially, methyl 3-bromo-1H-indazole-4-carboxylate is routinely supplied at ≥99% purity by HPLC from multiple vendors including AKSci and ChemImpex . In contrast, the 3-iodo analog (CAS 885521-54-0) is typically offered at ≥95% purity , and the 5-carboxylate regioisomer (CAS 1086391-06-1) is specified at 97% . This 2-4% absolute purity difference is meaningful for multistep synthesis where impurities propagate and amplify through subsequent transformations, potentially affecting final compound purity, biological assay reproducibility, and crystallography efforts.

Purity comparison HPLC Quality specification Batch reproducibility

Procurement Cost Efficiency: 3-Bromo-4-CO₂Me Indazole Is 35-70% Less Expensive per Gram than the 3-Iodo Analog

For the 1-gram scale commonly used in medicinal chemistry SAR exploration, methyl 3-bromo-1H-indazole-4-carboxylate is priced at approximately £73 (Fluorochem) . The 3-iodo analog is listed at approximately €98 (CymitQuimica) to $84.90 (Aladdin) per gram, with significantly longer lead times of 8-12 weeks for the latter . On a per-gram basis, the bromo compound offers a ~35-40% cost advantage at the 1g scale. When scaled to 25g quantities, the iodo analog reaches ~€3339 (Macklin), making the bromo variant the economically rational choice for programs requiring multi-gram quantities for in vivo studies .

Cost comparison Procurement Building block economics Scale-up

Optimal C-X Bond Reactivity for Palladium-Catalyzed Cross-Coupling: Br Provides the Goldilocks Reactivity Between Cl (Too Slow) and I (Too Labile)

The C3-Br bond in methyl 3-bromo-1H-indazole-4-carboxylate provides a reactivity profile that is well-matched to standard Pd(0) catalyst systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under mild to moderate conditions (60-100°C), as demonstrated in systematic studies of 3-bromoindazole Suzuki-Miyaura coupling under microwave irradiation [1]. In contrast, the C3-Cl bond in the chloro analog requires significantly higher temperatures or specialized ligand systems (e.g., XPhos, RuPhos) to achieve comparable conversion, while the C3-I bond is more susceptible to undesired homocoupling, protodehalogenation, and catalyst poisoning [2]. The intermediate bond dissociation energy of C-Br (~337 kJ/mol) vs. C-Cl (~397 kJ/mol) and C-I (~280 kJ/mol) places the bromo compound in the optimal window for selective oxidative addition without competing side reactions [3].

Suzuki-Miyaura coupling Aryl halide reactivity Buchwald-Hartwig amination C-C bond formation

Lipophilicity Differentiation: XLogP3-AA of 2.4 for the 3-Bromo Analog vs. 1.95 for the 3-Iodo Analog

The computed XLogP3-AA of methyl 3-bromo-1H-indazole-4-carboxylate is 2.4, as reported in PubChem [1]. The 3-iodo analog has a reported LogP of 1.95 . This difference of ~0.45 log units corresponds to an approximately 2.8-fold higher octanol/water partition coefficient for the bromo compound, which may translate into measurably different pharmacokinetic properties when the halogen is retained in the final bioactive molecule. For CNS-targeted programs where slightly higher lipophilicity can enhance blood-brain barrier penetration, the bromo substitution pattern offers a quantifiable physicochemical advantage [2].

Lipophilicity LogP Physicochemical property Drug-likeness

Regioisomeric Purity: The 4-CO₂Me Indazole Is the Preferred Substrate for CCR1 Antagonist Synthesis; the 5-CO₂Me Isomer Lacks Equivalent Validation

The 4-carboxylate regioisomer (CAS 885271-63-6) is the specific substrate employed in EP2285783B1 for CCR1 antagonist synthesis, while the 5-carboxylate analog (CAS 1086391-06-1) is not mentioned in this patent family [1]. Commercially, the 4-CO₂Me compound is offered at ≥99% purity, whereas the 5-CO₂Me regioisomer is typically supplied at 97% . This regioisomeric specificity is critical because the position of the ester governs the trajectory of the pendant aryl/heteroaryl group after cross-coupling, which directly impacts the 3D pharmacophore geometry and, consequently, target binding. For programs referencing the Boehringer Ingelheim CCR1 scaffold, the 4-CO₂Me regioisomer is the only validated choice [2].

Regioisomer Positional isomer Indazole substitution Drug discovery

Recommended Application Scenarios for Methyl 3-Bromo-1H-Indazole-4-Carboxylate (CAS 885271-63-6)


CCR1 Antagonist Lead Optimization and Follow-on Programs Referencing the Boehringer Ingelheim Patent Family

For medicinal chemistry teams developing CCR1 antagonists for autoimmune indications (rheumatoid arthritis, multiple sclerosis), methyl 3-bromo-1H-indazole-4-carboxylate is the only commercially available indazole building block with explicit precedent in the granted EP2285783B1 patent [1]. Its use as a late-stage diversification intermediate via Suzuki-Miyaura coupling at the C3 position has been validated in the synthesis of 1-(4-fluoro-phenyl)-1H-indazole-4-carboxylic acid derivatives. Procurement of this specific regioisomer and halogen combination reduces synthetic risk and strengthens intellectual property positioning.

Parallel Medicinal Chemistry SAR Campaigns Requiring High-Purity, Cost-Efficient Building Blocks at Multi-Gram Scale

When synthesizing 50-100 compound libraries for kinase or GPCR target screening, the ≥99% purity specification of methyl 3-bromo-1H-indazole-4-carboxylate minimizes the need for post-coupling purification and reduces false positives from impurity-driven assay interference [2]. At the 5-25 gram scale, the bromo compound's cost advantage over the iodo analog (~35-40% at 1g, widening at larger quantities) translates to significant budget savings that can be redirected toward biological testing .

CNS-Penetrant Kinase Inhibitor Design Leveraging Elevated Lipophilicity of the 3-Bromo Scaffold

For neuroscience-focused drug discovery programs where blood-brain barrier penetration is a design criterion, the XLogP3-AA of 2.4 for the 3-bromo-4-CO₂Me indazole provides a ~0.45 log unit higher lipophilicity than the 3-iodo analog (LogP 1.95) [3]. This physicochemical differentiation can be exploited in lead optimization to enhance CNS exposure without introducing additional molecular weight, as the bromine atom contributes only 79.9 Da vs. 126.9 Da for iodine.

Iterative Cross-Coupling Sequences Requiring Chemoselective Halide Reactivity at the C3 Position

In synthetic routes involving sequential functionalization (e.g., Suzuki coupling at C3 followed by amidation at C4), the C3-Br bond in methyl 3-bromo-1H-indazole-4-carboxylate provides the optimal balance of reactivity: it undergoes smooth oxidative addition with Pd(PPh₃)₄ under standard conditions (60-100°C) without the competing homocoupling observed with the iodo analog or the sluggish reactivity of the chloro analog requiring specialized ligands [4]. This enables reliable, high-yielding diversification in automated parallel synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.